molecular formula C7H7IN2O2 B6604447 ethyl 5-iodopyrimidine-4-carboxylate CAS No. 1370725-03-3

ethyl 5-iodopyrimidine-4-carboxylate

Cat. No.: B6604447
CAS No.: 1370725-03-3
M. Wt: 278.05 g/mol
InChI Key: BAIWUPZFGKPRCP-UHFFFAOYSA-N
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Description

Ethyl 5-iodopyrimidine-4-carboxylate is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethyl ester group at the 4-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodopyrimidine-4-carboxylate typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 5-bromopyrimidine-4-carboxylate with sodium iodide in the presence of a suitable solvent, such as acetone or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide, acetone, or acetonitrile as solvents, elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Iodinated pyrimidine derivatives with higher oxidation states.

    Reduction: Deiodinated pyrimidine derivatives.

    Coupling Reactions: Biaryl or alkyne-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-iodopyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 5-iodopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of nucleic acid-related enzymes by mimicking the natural substrates of these enzymes. The iodine atom can participate in halogen bonding, enhancing the binding affinity to the target enzyme. In materials science, the compound’s electronic properties are exploited to develop semiconducting materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromopyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 5-chloropyrimidine-4-carboxylate: Contains a chlorine atom instead of iodine.

    Ethyl 5-fluoropyrimidine-4-carboxylate: Contains a fluorine atom instead of iodine.

Uniqueness

Ethyl 5-iodopyrimidine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more suitable for certain types of chemical reactions, such as halogen bonding and coupling reactions.

Properties

IUPAC Name

ethyl 5-iodopyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWUPZFGKPRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370725-03-3
Record name ethyl 5-iodopyrimidine-4-carboxylate
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